molecular formula C18H26N2O3 B2773155 tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate CAS No. 1422496-62-5

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B2773155
CAS No.: 1422496-62-5
M. Wt: 318.417
InChI Key: FZEQCEDHXUWMFR-UHFFFAOYSA-N
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Description

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a synthetic organic compound with the molecular formula C18H26N2O3. This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl carbamate group, a benzyl group, and an oxa-azaspiro moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[34]octan-8-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionalities during the synthesis .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEQCEDHXUWMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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